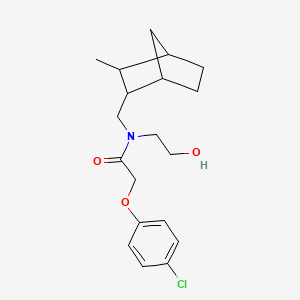
2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a hydroxyethyl group, and a norbornylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of p-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Introduction of the Hydroxyethyl Group: The chlorophenoxy intermediate is then reacted with an ethylene oxide derivative to introduce the hydroxyethyl group.
Attachment of the Norbornylmethyl Group: The final step involves the reaction of the intermediate with a norbornylmethyl halide under basic conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorophenoxy group can be reduced to form a phenol derivative.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenol derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use as a building block for the synthesis of advanced materials.
Industrial Chemistry: Application in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and norbornylmethyl groups may play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)acetamide: Lacks the norbornylmethyl group.
2-(p-Chlorophenoxy)-N-methylacetamide: Lacks the hydroxyethyl and norbornylmethyl groups.
2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-methylacetamide: Lacks the norbornylmethyl group.
Uniqueness
2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide is unique due to the presence of the norbornylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
36398-89-7 |
|---|---|
Molecular Formula |
C19H26ClNO3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]acetamide |
InChI |
InChI=1S/C19H26ClNO3/c1-13-14-2-3-15(10-14)18(13)11-21(8-9-22)19(23)12-24-17-6-4-16(20)5-7-17/h4-7,13-15,18,22H,2-3,8-12H2,1H3 |
InChI Key |
COHJKBANAHFAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C2)C1CN(CCO)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















